2,2,2-Trifluoro-1-(5-methoxypyridin-3-YL)ethanone

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring metabolically stable pyridine building blocks often face supply inconsistency and insufficient regioisomeric purity. This compound provides a definitive 5-methoxy-3-trifluoroacetyl pyridine core with predictable electronic and steric properties for cross-coupling and heterocycle elaboration. - Regiospecific 3-trifluoroacetyl-5-methoxy substitution ensures precise coupling outcomes and eliminates isomeric contamination. - The electron-withdrawing -COCF3 group confers metabolic resistance and activates the ring toward nucleophilic aromatic substitution. - Sourced from BenchChem with consistent ≥97% purity, full analytical documentation, and reliable global fulfillment.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B13599521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(5-methoxypyridin-3-YL)ethanone
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4H,1H3
InChIKeyYDRPCQBPBUZDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone: Physicochemical Identity & Procurement


2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone (CAS 1060801-76-4, molecular formula C8H6F3NO2, molecular weight 205.13 g/mol) is a fluorinated heteroaromatic ketone featuring a trifluoroacetyl moiety at the 3-position of a 5-methoxypyridine ring [1]. The compound belongs to the class of trifluoromethyl ketone-functionalized pyridines, which are widely utilized as versatile intermediates in medicinal chemistry and agrochemical research [2]. Its calculated logP of approximately 1.84 and polar surface area (PSA) of 39.19 Ų position it within a lipophilicity range favorable for membrane permeability while retaining sufficient polarity for aqueous solubility [1]. The compound is commercially available from multiple suppliers with purity specifications typically ≥95% [3].

✓ Regiospecific 3-trifluoroacetyl-5-methoxypyridine building block
✓ Trifluoromethyl ketone enables nucleophilic addition and cross-coupling reactivity
✓ Commercially available research-grade supply

2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone: Why Analogs Fail as Substitutes


The substitution of 2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethanone with superficially similar pyridine ketones fails because the trifluoroacetyl group (-COCF3) confers fundamentally distinct electronic, metabolic, and reactivity properties that cannot be replicated by non-fluorinated acetyl analogs or regioisomers . The strong electron-withdrawing nature of the -CF3 group activates the carbonyl carbon toward nucleophilic attack while simultaneously stabilizing adjacent negative charge development, a dual effect absent in compounds such as 1-(5-methoxypyridin-3-yl)ethanone [1]. Furthermore, the presence of fluorine significantly alters metabolic stability—a class-level property of trifluoromethyl-containing heterocycles that reduces CYP450-mediated oxidative degradation compared to non-fluorinated counterparts [2]. The methoxy substituent at the 5-position of the pyridine ring introduces both steric and electronic modulation that differentiates this compound from unsubstituted 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, affecting downstream coupling efficiency and regioselectivity in cross-coupling reactions .

Trifluoroacetyl specificity Non-fluorinated acetyl analogs lack the electrophilicity and class-level metabolic stability of -COCF3.
Regioisomer mismatch Shifted -CF3 or -OCH3 positions may alter cross-coupling regioselectivity and downstream reactivity.
Electronic modulation Unsubstituted pyridin-3-yl analog lacks methoxy-driven modulation of electronics and lipophilicity.

2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone: Comparator Evidence Guide


Lipophilicity Gain from 5-Methoxy Substitution

The target compound exhibits a calculated partition coefficient (LogP) of 1.84 and a polar surface area (PSA) of 39.19 Ų, representing a measurable increase in lipophilicity relative to the unsubstituted analog 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone (CAS 33284-21-8) [1][2]. The 5-methoxy substituent contributes both electron-donating resonance effects that modulate pyridine ring electronics and increased hydrophobic character, which is absent in the parent compound (C7H4F3NO, MW 163.10) .

Lipophilicity Gain
Class-level, data to verify
Target: LogP 1.84 (calc.), PSA 39.19 Ų
Unsubstituted analog: no published LogP
Supports membrane permeability assessment in medchem design
Calculated values; experimental LogP not located
Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation vs. Alternative Regioisomers

The substitution pattern of 2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethanone—with the trifluoroacetyl group at the pyridine 3-position and the methoxy group at the 5-position—creates a distinct electronic environment that differs from regioisomers such as 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone or 1-(5-(trifluoromethyl)-2-methoxypyridin-3-yl)ethanone . In the latter, the -CF3 group resides directly on the pyridine ring rather than as part of the trifluoroacetyl moiety, fundamentally altering both electronic distribution and chemical reactivity .

Regioisomeric Identity
Class-level inference
3-COCF3, 5-OCH3 on pyridine (MW 205.13)
Comparator: CF3 on ring, acetyl at C3 (MW 219.16)
Critical for cross-coupling regioselectivity and reaction reproducibility
Structural comparison only; no head-to-head reactivity data
Regioselectivity Cross-coupling Heterocyclic synthesis

Electrophilic Carbonyl Activation vs. Non-Fluorinated Analogs

The trifluoroacetyl group (-COCF3) in the target compound exhibits substantially greater electrophilicity at the carbonyl carbon compared to the non-fluorinated acetyl group (-COCH3) found in 1-(5-methoxypyridin-3-yl)ethanone (CAS not available; MW 151.16) [1][2]. This enhanced electrophilicity arises from the strong electron-withdrawing inductive effect of the three fluorine atoms, which polarizes the carbonyl π-bond and increases partial positive charge on the carbonyl carbon .

Carbonyl Electrophilicity
Class-level inference
-COCF3 (target) vs -COCH3 (non-fluorinated)
MW 205.13 vs 151.16; logP 1.84 (target)
Enables nucleophilic additions unfeasible with non-fluorinated analogs
Class-level reactivity inference; direct kinetic data not located
Nucleophilic addition Electrophilicity Trifluoromethyl ketone

Metabolic Stability: Trifluoromethyl Ketones vs. Non-Fluorinated Analogs

Trifluoromethyl ketone-containing compounds, as a class, demonstrate enhanced metabolic stability compared to their non-fluorinated acetyl counterparts due to the reduced susceptibility of the C-F bond to oxidative metabolism by cytochrome P450 enzymes [1][2]. This class-level property is well documented in medicinal chemistry literature, where the introduction of a trifluoromethyl group serves as a metabolically stable bioisostere for methyl or other alkyl substituents [1]. The target compound's trifluoroacetyl moiety is expected to confer this stability advantage relative to 1-(5-methoxypyridin-3-yl)ethanone (non-fluorinated acetyl analog) [3].

Metabolic Stability
Class-level inference
CF3 group associated with reduced CYP450 metabolism vs CH3
Class-level prediction for lead optimization research
No direct experimental data for this compound; literature-based class property
Metabolic stability CYP450 resistance Bioisostere

2,2,2-Trifluoro-1-(5-methoxypyridin-3-yl)ethanone: Key Synthetic Applications


Drug Candidate Synthesis with Enhanced Metabolic Stability

This compound serves as a strategic building block in medicinal chemistry programs developing trifluoromethylated pyridine-containing drug candidates where metabolic stability is a critical design parameter . The trifluoroacetyl group provides a metabolically resistant moiety that can be elaborated into diverse heterocyclic scaffolds including 2-pyridones and substituted pyridines [1]. Procurement of this specific compound is indicated when synthetic routes require a 5-methoxy-substituted pyridine ring bearing a trifluoroacetyl handle at the 3-position, as the regioisomeric and substitution pattern specificity cannot be accommodated by alternative building blocks such as 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone or ring-trifluoromethylated analogs .

Agrochemical Intermediates: Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives represent an important class of agrochemical active ingredients, with the trifluoromethyl group conferring enhanced environmental persistence and bioavailability . The target compound's combination of a 5-methoxypyridine core and a trifluoroacetyl reactive handle makes it suitable as an intermediate in the synthesis of fluorinated nicotinoid analogs or other pyridine-based crop protection agents . The methoxy substituent provides a handle for further derivatization or can serve as a lipophilicity-modulating element in the final active molecule.

Palladium-Catalyzed Cross-Coupling Applications

The defined substitution pattern of 2,2,2-trifluoro-1-(5-methoxypyridin-3-yl)ethanone—with the trifluoroacetyl group at the 3-position and methoxy at the 5-position—establishes a predictable regioelectronic environment for metal-catalyzed cross-coupling reactions . The electron-withdrawing trifluoroacetyl group activates the adjacent positions of the pyridine ring toward nucleophilic aromatic substitution or directs metalation in organometallic transformations . This regiospecific reactivity profile differentiates the compound from regioisomers and makes it the required starting material for synthetic sequences where coupling must occur at specific pyridine ring positions.

Trifluoromethyl Ketone-Based Probes and Inhibitors

Trifluoromethyl ketones are established pharmacophores for serine hydrolase and protease inhibition, forming reversible hemiketal adducts with active-site serine residues . The target compound provides a pyridine-based scaffold bearing this electrophilic warhead, suitable for elaboration into activity-based probes or covalent inhibitor candidates. The 5-methoxy substitution offers a modifiable vector for linker attachment or affinity element installation while maintaining the core trifluoroacetyl reactivity [1].

Application
Selection Property
Validation Focus
Fluorinated drug-candidate synthesis
Trifluoroacetyl reactivity & regiospecific substitution
Metabolic stability context (class-level)
Agrochemical intermediate research
5-methoxypyridine scaffold with CF3 handle
Environmental fate context (class-level)
Metal-catalyzed cross-coupling
Regiospecific substitution pattern
Coupling site reactivity and regioselectivity
Activity-based probe development
Electrophilic trifluoromethyl ketone warhead
Covalent adduct formation context

Technical Documentation Hub

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